molecular formula C15H12ClFO3 B13009879 Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

Cat. No.: B13009879
M. Wt: 294.70 g/mol
InChI Key: WOIUIICVVPFPFQ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C15H12ClFO3 It is a derivative of benzoic acid, featuring a chloro group at the 3-position and a fluorobenzyl ether at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for esterification and etherification steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products like azido or thiocyanato derivatives.

    Oxidation: Products like 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid.

    Reduction: Products like 3-chloro-4-((2-fluorobenzyl)oxy)benzyl alcohol.

Scientific Research Applications

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluorobenzyl groups can enhance its binding affinity and specificity to these targets, potentially leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate
  • Methyl 3-chloro-4-((2-bromobenzyl)oxy)benzoate
  • Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate

Uniqueness

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C15H12ClFO3

Molecular Weight

294.70 g/mol

IUPAC Name

methyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H12ClFO3/c1-19-15(18)10-6-7-14(12(16)8-10)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3

InChI Key

WOIUIICVVPFPFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl

Origin of Product

United States

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